tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-10-5-7-11(8-6-10)12(15)9-13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
InChI Key |
PECVVRKPPVSLDH-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The amino group is introduced through a subsequent reaction, often involving the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with various pathways in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
tert-Butyl (S)-3-amino-3-(4-bromophenyl)propanoate (Compound 13)
- Structure : 4-Bromophenyl substituent.
- Synthesis: Reacted (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with 1,1-ditert-butoxy-N,N-dimethylmethanamine at 130°C (84% yield) .
- Key Differences : The bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
tert-Butyl (S)-3-amino-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate (Compound 15)
- Structure : 4-(4-Methylthiazol-5-yl)phenyl substituent.
- Synthesis: Derived from Pd-catalyzed coupling of bromophenyl precursor with 4-methylthiazole (86% yield) . Subsequent deprotection yielded the amino ester (59% yield) .
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
Ester Group Modifications
Methyl (3S)-3-amino-3-(4-methoxynaphthyl)propanoate
- Structure : Methyl ester with 4-methoxynaphthyl group.
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Comparative Data Table
*Calculated based on C₁₄H₂₁NO₂.
Biological Activity
Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate, also known as a derivative of amino acid compounds, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Contributes to its reactivity and interaction with biological targets.
- Phenyl Group : The para-methyl substitution enhances hydrophobic interactions, which can affect binding affinity to various receptors.
The mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors. The amino group can form hydrogen bonds, while the phenyl group engages in π-π stacking interactions with aromatic residues in proteins. This dual interaction profile is significant for its biological efficacy.
Biological Activities
- Antitumor Activity :
-
Antimicrobial Properties :
- Studies have demonstrated that derivatives of amino acids can act as antimicrobial agents. Compounds with similar structures have shown zones of inhibition against Gram-positive and Gram-negative bacteria . The presence of the methylphenyl group may enhance this activity through increased lipophilicity.
-
Enzyme Inhibition :
- The compound is utilized in studying enzyme mechanisms, particularly as a substrate in biocatalytic processes. Its structure allows it to mimic natural substrates, facilitating insights into enzyme kinetics and mechanisms.
Table 1: Summary of Biological Activities
Applications in Research and Industry
This compound has several applications:
- Organic Synthesis : Serves as a building block for synthesizing complex molecules, including peptides.
- Pharmaceutical Development : Investigated for potential use in drug formulations targeting cancer and microbial infections.
- Biochemical Studies : Employed in NMR spectroscopy to study macromolecular complexes due to its unique structural features.
Q & A
Q. Optimal Conditions :
- Reagents : Methanol, tert-butyl chloride, AlCl₃ (for Friedel-Crafts alkylation of the phenyl group).
- Temperature : Reflux conditions (70–90°C) to ensure complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. Example Yield Data :
| Step | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | AlCl₃, tert-BuCl | 80°C | 65–75 | 90–95 |
| 2 | Boc₂O, DMAP | RT | 85–90 | ≥98 |
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions may arise from:
- Impurity profiles : Trace solvents or stereoisomers (e.g., (3R)-enantiomer) can alter activity. Validate purity via HPLC and chiral column analysis .
- Assay variability : Use standardized protocols (e.g., enzyme inhibition assays at fixed ATP concentrations) to minimize inter-lab variability.
- Structural analogs : Compare activity with derivatives lacking the 4-methylphenyl group to isolate functional group contributions .
Q. Case Study :
- Reported IC₅₀ Discrepancy : 10 µM (Study A) vs. 25 µM (Study B).
- Resolution : Study B used a racemic mixture, while Study A used enantiopure (3S)-form. Confirm stereochemistry via X-ray crystallography .
What methodologies are recommended for characterizing the stereochemical purity of this compound?
Basic Research Question
Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve (3S)- and (3R)-enantiomers.
Optical Rotation : Compare [α]₂₀ᴅ values with literature data (e.g., +15.3° for (3S)-form in methanol).
NMR Spectroscopy : Analyze coupling constants (J values) in NOESY or COSY spectra to confirm spatial arrangement .
Q. Validation Table :
| Method | Detection Limit | Time Required | Cost (USD) |
|---|---|---|---|
| Chiral HPLC | 0.1% impurity | 30 min | 200–300 |
| Polarimetry | 1% impurity | 10 min | 50–100 |
| X-ray Analysis | Absolute | 48 hr | 1,500+ |
How does the 4-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The 4-methylphenyl group:
- Electron-donating effect : Enhances resonance stabilization of intermediates, increasing reaction rates in SNAr (nucleophilic aromatic substitution).
- Steric hindrance : The methyl group at the para position reduces accessibility for bulky nucleophiles (e.g., tert-butoxide).
Q. Experimental Evidence :
-
Reaction with NH₃ :
Substituent Reaction Rate (k, M⁻¹s⁻¹) Yield (%) 4-H 0.45 72 4-CH₃ 0.78 88 4-NO₂ 0.12 35
What strategies can mitigate racemization during the synthesis of this compound?
Advanced Research Question
Low-Temperature Reactions : Conduct acylations below 0°C to minimize base-catalyzed racemization.
Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (3R)-enantiomer.
Protecting Groups : Employ Boc or Fmoc groups to stabilize the amino group during acidic/basic conditions .
Q. Racemization Rate Comparison :
| Condition | Racemization (%) |
|---|---|
| Room temperature, pH 9 | 18–22 |
| 0°C, pH 7 | <2 |
How does this compound compare structurally and functionally to its halogenated analogs?
Basic Research Question
Key Comparisons :
| Compound | Substituent | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|---|
| (3S)-3-amino-3-(4-CH₃-phenyl) | -CH₃ | 10.2 ± 1.5 | 2.3 |
| (3S)-3-amino-3-(4-Cl-phenyl) | -Cl | 8.7 ± 0.9 | 1.1 |
| (3S)-3-amino-3-(4-F-phenyl) | -F | 12.5 ± 2.1 | 3.8 |
- Trends : Halogenated analogs show higher potency but lower solubility due to increased hydrophobicity. The 4-methyl derivative balances activity and bioavailability .
What are the stability considerations for long-term storage of this compound?
Basic Research Question
- Degradation Pathways : Hydrolysis of the tert-butyl ester under acidic/humid conditions.
- Storage Recommendations :
- Temperature : -20°C in argon atmosphere.
- Container : Amber glass vial with PTFE-lined cap to prevent moisture ingress.
- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
Q. Stability Data :
| Condition | Degradation (%/6 months) |
|---|---|
| -20°C, desiccated | <1 |
| 25°C, 60% RH | 15–20 |
What advanced computational methods predict the compound’s binding affinity to biological targets?
Advanced Research Question
Molecular Dynamics (MD) Simulations : Model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2).
Docking Studies : Use AutoDock Vina to predict binding poses and ΔG values.
QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. Predicted vs. Experimental ΔG (EGFR) :
| Method | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |
|---|---|---|
| AutoDock Vina | -9.2 | -8.7 ± 0.3 |
| QSAR | -8.5 | -8.7 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
